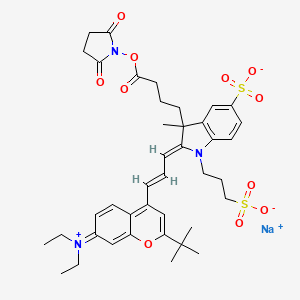
Fluorescent red 631 reactive
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorescent red 631 reactive: is a fluorescent label particularly suited for excitation by helium-neon lasers at 633 nanometers. It exhibits strong fluorescence with a molar absorption of 185,000 M^-1 cm^-1 . This compound is widely used in various scientific fields due to its high fluorescence efficiency and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: To prepare a stock solution of Fluorescent red 631 reactive, dissolve 1 milligram of the label (N-hydroxysuccinimide ester) in 50 microliters of absolute, amine-free dimethylformamide (final concentration: approximately 25 nanomoles per microliter). Dissolve the desired amount of protein in bicarbonate buffer (pH 9.0, 50 millimolar), for example, 1 milligram of avidin in 200 microliters of buffer. Protein concentrations should typically be 2 milligrams per milliliter or higher. Transfer an appropriate volume of the label stock solution to the protein solution dropwise and under stirring. Due to the high reactivity of the N-hydroxysuccinimide ester, add an equimolar amount or up to a double excess of label to the protein to obtain a dye to protein ratio between 1 and 2. Higher molar excesses of the label can lead to overlabeling of the protein, causing a decrease in quantum yield of the conjugate .
Industrial Production Methods: The industrial production of this compound involves the synthesis of the N-hydroxysuccinimide ester derivative, followed by purification and formulation processes to ensure high purity and stability. The compound is typically stored at -20°C to maintain its reactivity and fluorescence properties .
Analyse Chemischer Reaktionen
Types of Reactions: Fluorescent red 631 reactive primarily undergoes substitution reactions, particularly nucleophilic substitution, where the N-hydroxysuccinimide ester reacts with amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide ester, amines, bicarbonate buffer (pH 9.0, 50 millimolar)
Conditions: Room temperature, stirring, pH 9.0
Major Products: The major product formed from the reaction of this compound with amines is a fluorescently labeled protein or molecule, which can be used for various analytical and imaging applications .
Wissenschaftliche Forschungsanwendungen
Fluorescent red 631 reactive is extensively used in scientific research due to its strong fluorescence and stability. Some of its applications include:
Chemistry: Used as a fluorescent label for detecting and quantifying various chemical species.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Wirkmechanismus
Fluorescent red 631 reactive exerts its effects through its strong fluorescence properties. The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds, resulting in the covalent attachment of the fluorescent label to the target molecule. This allows for the visualization and quantification of the labeled molecule using fluorescence-based techniques .
Vergleich Mit ähnlichen Verbindungen
Fluorescein isothiocyanate: Another fluorescent label commonly used in biological and chemical research.
Rhodamine B: A fluorescent dye with applications in microscopy and flow cytometry.
Texas Red: A red-emitting fluorescent dye used for labeling proteins and nucleic acids.
Uniqueness: Fluorescent red 631 reactive is unique due to its high fluorescence efficiency, stability, and suitability for excitation by helium-neon lasers at 633 nanometers. This makes it particularly valuable for applications requiring strong and stable fluorescence signals .
Eigenschaften
Molekularformel |
C40H48N3NaO11S2 |
|---|---|
Molekulargewicht |
833.9 g/mol |
IUPAC-Name |
sodium;(2Z)-2-[(E)-3-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-3-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C40H49N3O11S2.Na/c1-7-41(8-2)28-15-17-30-27(24-35(39(3,4)5)53-33(30)25-28)12-9-13-34-40(6,21-10-14-38(46)54-43-36(44)19-20-37(43)45)31-26-29(56(50,51)52)16-18-32(31)42(34)22-11-23-55(47,48)49;/h9,12-13,15-18,24-26H,7-8,10-11,14,19-23H2,1-6H3,(H-,47,48,49,50,51,52);/q;+1/p-1 |
InChI-Schlüssel |
FLVFZXRJCNTEDK-UHFFFAOYSA-M |
Isomerische SMILES |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCC(=O)ON5C(=O)CCC5=O)CC.[Na+] |
Kanonische SMILES |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCC(=O)ON5C(=O)CCC5=O)CC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


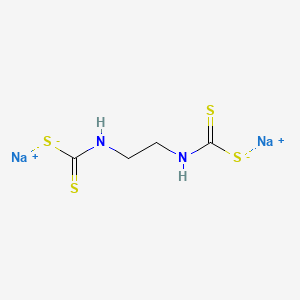
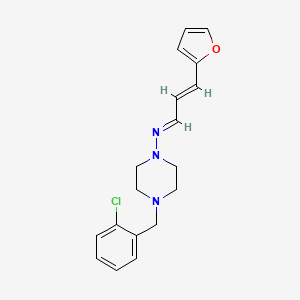
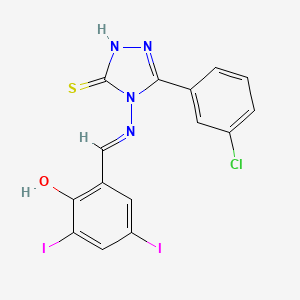

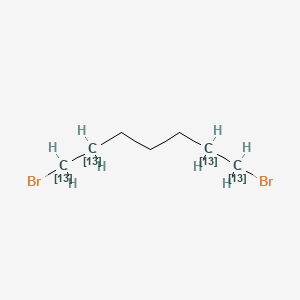

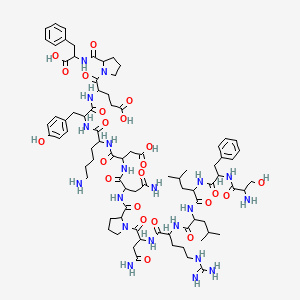

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15088515.png)
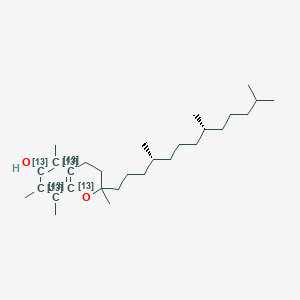

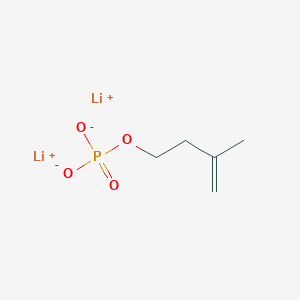
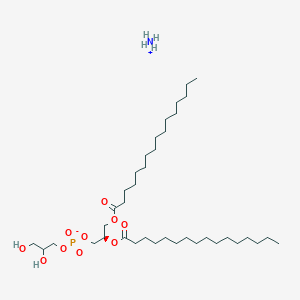
![methyl 4-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B15088548.png)
